molecular formula C8H8ClNO2 B1586813 5-Methyl-2-nitrobenzyl chloride CAS No. 66424-91-7

5-Methyl-2-nitrobenzyl chloride

Cat. No. B1586813
CAS RN: 66424-91-7
M. Wt: 185.61 g/mol
InChI Key: BWPZDLVOJNBEKI-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzyl chloride is a chemical compound that can act as a protecting group for certain functional groups in organic synthesis . It can temporarily mask or protect reactive sites on molecules, allowing specific transformations to be carried out without affecting the protected functional groups

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

  • Inhibition of α-Proton Extraction

    5-Methyl-2-nitrobenzyl chloride demonstrates significant inhibition of α-proton extraction due to the steric effect of methyl groups. This inhibition affects the formation of products like alcohols and ethers in certain chemical reactions (Doleib & Iskander, 1967).

  • Protein Modification

    It has been used to modify tryptophan and cysteine in amino acids. This suggests its potential in protein research and biochemical applications (Horton & Tucker, 1970).

  • Ribonucleotide Synthesis

    The compound plays a role in the synthesis of ribooligonucleotides, indicating its utility in genetic and molecular biology research (Ohtsuka, Tanaka, & Ikehara, 1974).

Biochemical Studies and Medical Research

  • Antitumor Activities

    Research indicates that derivatives of 5-Methyl-2-nitrobenzyl chloride have potential antitumor activities, highlighting its importance in cancer research (Jen, 1965).

  • Formation of Radical Metabolites

    It is involved in the formation of nitrobenzyl radical metabolites, which are important in studies related to oxidative stress and cellular metabolism (Moreno, Schreiber, & Mason, 1986).

Photoreactive and Photochemical Studies

  • Photoreactive Properties: 2-Nitrobenzyl compounds, closely related to 5-Methyl-2-nitrobenzyl chloride, are used in photochemical studies to understand reaction mechanisms, which is crucial in the field of photochemistry (Il'ichev, Schwörer, & Wirz, 2004).

Environmental and Analytical Applications

  • Environmental Sensing: The compound's derivatives are used in sensors for detecting specific ions like Ni(II), showcasing its role in environmental monitoring and analytical chemistry (Mohammed et al., 2021).

properties

IUPAC Name

2-(chloromethyl)-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPZDLVOJNBEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216646
Record name alpha-Chloro-5-methyl-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitrobenzyl chloride

CAS RN

66424-91-7
Record name 2-(Chloromethyl)-4-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66424-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-5-methyl-2-nitrotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chloro-5-methyl-2-nitrotoluene
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Record name Alpha-chloro-5-methyl-2-nitrotoluene
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Synthesis routes and methods

Procedure details

The above reaction product obtained in step (a) is mixed with 600 ml of benzene and 60 ml of thionyl chloride, and left to stand for 18 hours at room temperature. The reaction solution is concentrated and subsequently partitioned between benzene and ice-water. After the organic phase is washed, dried and evaporated, the heading compound remains as an orange, semi-crystalline crude product, which is used in step (c) without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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